molecular formula C25H32ClN3O2S2 B2910813 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride CAS No. 1329646-90-3

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B2910813
CAS No.: 1329646-90-3
M. Wt: 506.12
InChI Key: YHRRKTGHPKCQKM-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the dimethyl groups at the 5 and 7 positions. The morpholinopropyl group is then attached to the thiazole ring, and finally, the phenylthio group is introduced to complete the synthesis. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring or the phenylthio group may be susceptible to oxidation under certain conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the thiazole ring or the amide group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole derivatives with different substituents. Examples could be:

  • N-(5-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide
  • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-3-(phenylthio)propanamide

Uniqueness

The uniqueness of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S2.ClH/c1-19-17-20(2)24-22(18-19)26-25(32-24)28(11-6-10-27-12-14-30-15-13-27)23(29)9-16-31-21-7-4-3-5-8-21;/h3-5,7-8,17-18H,6,9-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRKTGHPKCQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CCSC4=CC=CC=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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